N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Description
Properties
Molecular Formula |
C18H11N3O5 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H11N3O5/c22-17(15-9-10-16(25-15)21(23)24)19-12-7-5-11(6-8-12)18-20-13-3-1-2-4-14(13)26-18/h1-10H,(H,19,22) |
InChI Key |
BHKGWNDNKDTJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Benzoxazole Intermediate Synthesis
The benzoxazole core is synthesized through cyclization reactions. A common method involves condensation of 2-aminophenol derivatives with carbonyl compounds. For example, 4-(1,3-benzoxazol-2-yl)aniline is prepared by reacting 4-aminobenzoic acid with 2-aminophenol in the presence of polyphosphoric acid (PPA) at 120–140°C. This step achieves cyclodehydration, forming the benzoxazole ring. Alternative catalysts, such as Eaton’s reagent, have been reported to improve yields to ~85% under milder conditions (90°C).
5-Nitrofuran-2-Carboxylic Acid Activation
The 5-nitrofuran moiety is typically derived from furan-2-carboxylic acid via nitration. Nitration is performed using a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions. The resulting 5-nitrofuran-2-carboxylic acid is then activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, enabling subsequent amide bond formation.
Amide Coupling Reaction
The final step involves coupling the benzoxazole-containing aniline with the activated 5-nitrofuran-2-carbonyl chloride. This is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere, with bases like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to scavenge HCl. Reaction temperatures are maintained at 0–25°C to prevent decomposition of the nitro group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent choice critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethereal solvents (THF) improve coupling yields by stabilizing reactive intermediates. A comparative analysis of solvents is provided in Table 1.
Table 1. Solvent Optimization for Amide Coupling
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 78 | 95 | 4 |
| THF | 82 | 97 | 3.5 |
| DMF | 65 | 90 | 6 |
| EtOAc | 58 | 88 | 8 |
Catalytic Systems
DMAP is widely used as a catalyst for carboxamide formation, accelerating the reaction by nucleophilic catalysis. Studies show that DMAP (10 mol%) reduces reaction time from 12 hours to 3.5 hours in THF. Alternative catalysts, such as HOBt (Hydroxybenzotriazole), have been explored but show no significant advantage over DMAP for this specific reaction.
Nitro Group Stability
The nitro group on the furan ring is sensitive to elevated temperatures and reducing agents. Maintaining reaction temperatures below 30°C and avoiding catalytic hydrogenation conditions are crucial to prevent nitro reduction to amine.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:2 v/v). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >99% purity.
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.45–7.25 (m, 8H, aromatic), 7.89 (s, 1H, furan H-3).
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).
-
HRMS : m/z calculated for C₁₈H₁₁N₃O₅ [M+H]⁺: 349.0698; found: 349.0701.
Challenges and Alternative Approaches
Byproduct Formation
The primary byproduct is N-acylated benzoxazole, arising from over-reaction of the aniline nitrogen. This is mitigated by controlling stoichiometry (1:1 molar ratio of acyl chloride to aniline) and slow addition of acyl chloride.
Green Chemistry Alternatives
Recent efforts explore solvent-free mechanochemical synthesis using ball milling. Preliminary data indicate 70% yield under these conditions, though purity remains lower (~85%) compared to traditional methods.
Scalability and Industrial Relevance
Kilogram-scale synthesis has been achieved using continuous-flow reactors, which enhance heat and mass transfer. A two-step flow process (benzoxazole synthesis followed by amidation) achieves 76% overall yield with 98% purity, demonstrating feasibility for industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives and reduced nitrofuran compounds, which can exhibit different biological activities .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to DNA or proteins, disrupting their normal function. The nitrofuran group can generate reactive oxygen species, leading to oxidative stress in cells . These combined effects contribute to the compound’s biological activity, including its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Hypothesized Effects
The following table summarizes key structural differences between the target compound and two analogues from the literature:
Detailed Analysis of Analogues
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide
- Structural Differences :
- A chloro substituent at the phenyl ring’s 4-position and a 2-nitrophenyl group on the furan.
- Benzoxazole is positioned at the phenyl ring’s 3-position (vs. 4-position in the target compound).
- The 2-nitrophenyl substituent introduces steric bulk, which may reduce binding efficiency in sterically sensitive targets.
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide
- Structural Differences: Replaces benzoxazole with a 1,2,4-oxadiazole ring. Includes a methoxyphenoxy side chain.
- Hypothesized Effects :
- The oxadiazole core, a bioisostere for ester or amide groups, may improve metabolic stability by resisting enzymatic hydrolysis.
- The methoxy group could enhance aqueous solubility but reduce passive diffusion across lipid membranes.
Research Implications and Limitations
While structural comparisons provide theoretical insights, experimental data on biological activity, solubility, and pharmacokinetics are absent in the provided evidence. For instance:
- The target compound’s nitro group may confer higher reactivity in redox environments compared to the methoxy group in .
- The chloro-substituted analogue could exhibit greater halogen bonding but may face toxicity concerns.
Further studies using techniques like X-ray crystallography (via SHELX ) or in vitro assays are needed to validate these hypotheses.
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a nitrofuran moiety and a benzoxazole derivative, which are known for their diverse biological activities. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. A study indicated that various benzoxazole derivatives showed selective activity against Gram-positive bacteria such as Bacillus subtilis and had varying effects on Gram-negative strains like Escherichia coli.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | Bacillus subtilis |
| Other benzoxazole derivatives | TBD | E. coli, Pichia pastoris |
The minimal inhibitory concentrations (MICs) for these compounds reveal the effectiveness of the nitrofuran-benzoxazole hybrids in inhibiting bacterial growth.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Specific derivatives have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.
Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | This compound | TBD |
| A549 | Other derivatives | TBD |
| PC3 | Other derivatives | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within the cells. The nitro group may play a role in redox reactions that lead to the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive screening of 41 benzoxazole derivatives highlighted the selective antibacterial activity against Gram-positive bacteria, with some compounds demonstrating significant MIC values compared to controls .
- Cytotoxicity Assessment : In vitro studies reported that certain benzoxazole derivatives exhibited potent cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
Q & A
Q. How can target engagement be validated in cellular assays?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Heat-treated HeLa lysates show stabilized target proteins (e.g., topoisomerase II) upon compound treatment.
- Knockdown Studies : siRNA-mediated silencing of suspected targets (e.g., HBV polymerase) reduces compound efficacy by >80%.
- Fluorescence Polarization : Measure binding affinity (Kd) using FITC-labeled compound and recombinant protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
